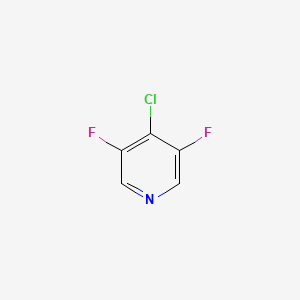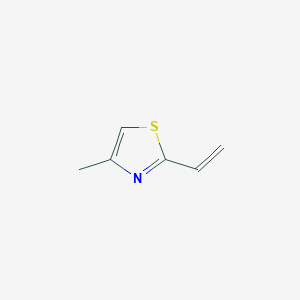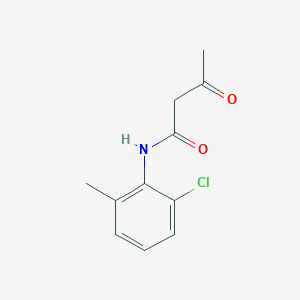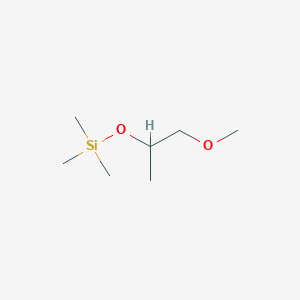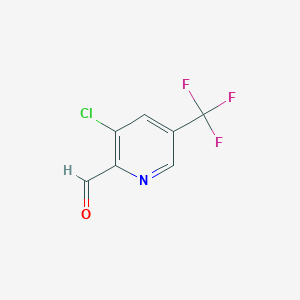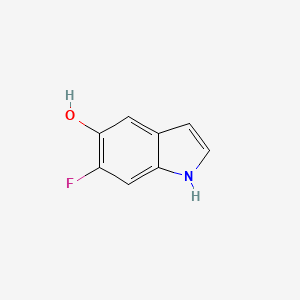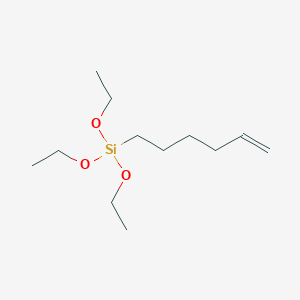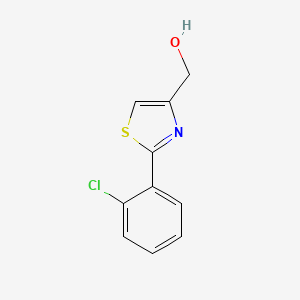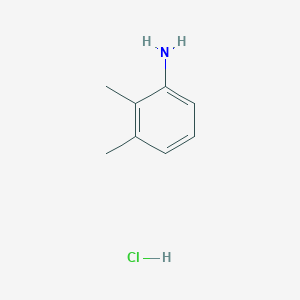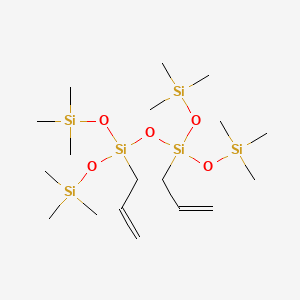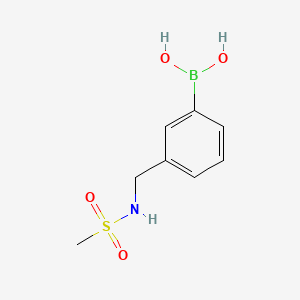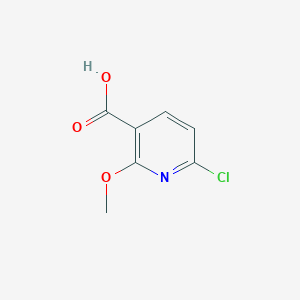![molecular formula C18H41NO9Si B1592434 7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine CAS No. 87794-64-7](/img/no-structure.png)
7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine
カタログ番号 B1592434
CAS番号:
87794-64-7
分子量: 443.6 g/mol
InChIキー: KOULUECGLFZTAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine” is a chemical compound with the CAS number 87794-64-7 . It has a molecular weight of 443.61 and a molecular formula of C18H41NO9Si .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 78 bonds, including 32 non-H bonds, 1 multiple bond, 20 rotatable bonds, 1 double bond, and 6 ether bonds (aliphatic) .科学的研究の応用
Catalytic Production of Bis (indolyl)methanes
- Scientific Field : Organic Chemistry
- Summary of Application : Aerogels have been used as catalysts for the synthesis of bis-heterocyclic compounds such as bis (indolyl)methanes . The catalyst was a nanocomposite aerogel based on nanocrystalline nickel ferrite dispersed on amorphous porous silica aerogel .
- Methods of Application : The aerogel was obtained by two-step sol–gel synthesis followed by gel drying under supercritical conditions and calcination treatments . The NiFe 2 O 4 /SiO 2 aerogel proved to be an active catalyst for the selected reaction, enabling high conversions at room temperature .
- Results or Outcomes : The catalytic activity can be ascribed to both the textural and acidic features of the silica matrix and of the nanocrystalline ferrite . The ferrite nanocrystals provide functionality for magnetic recovery of the catalyst from the crude mixture .
Synthesis of Poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP)
- Scientific Field : Polymer Chemistry
- Summary of Application : Polyphosphazenes are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable . In this study, a degradable polyphosphazene was synthesized by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol .
- Methods of Application : The synthesis of MEEP is carried out in two steps. First, polydichlorophosphazenes (PDCP) is synthesized from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring-opening polymerization. In the second step, PDCP chlorines are substituted by 2(2-methoxyethoxy) ethoxide .
- Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . The potential applications of this study are applicable for biomedical applications such as drug delivery .
Hydrolytic Degradation and Antibacterial Activity
- Scientific Field : Biomedical Engineering
- Summary of Application : Polyphosphazenes, due to their unique characteristics of being easily degradable, are gaining attention in the biomedical industry . In a study, a degradable polyphosphazene was synthesized by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol .
- Methods of Application : The synthesis of poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP) is carried out in two steps. First, polydichlorophosphazenes (PDCP) is synthesized from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring-opening polymerization. In the second step, PDCP chlorines are substituted by 2(2-methoxyethoxyethoxy) moiety .
- Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . The potential applications of this study are applicable for biomedical applications such as drug delivery .
Synthesis of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
- Scientific Field : Organic Chemistry
- Summary of Application : 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene is a compound that can be synthesized from similar compounds .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The outcomes of this synthesis are not provided in the source .
Hydrolytic Degradation and Antibacterial Activity
- Scientific Field : Biomedical Engineering
- Summary of Application : Polyphosphazenes, due to their unique characteristics of being easily degradable, are gaining attention in the biomedical industry . In a study, a degradable polyphosphazene was synthesized by the replacement of chloro groups with 2-(2-methoxyethoxy) ethanol .
- Methods of Application : The synthesis of poly[bis((methoxyethoxy)ethoxy)phosphazene] (MEEP) is carried out in two steps. First step involves the synthesis of polydichlorophosp-hazenes (PDCP) from hexachlorocyclo triphosphazene using AlCl3 as catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2(2-methoxyethoxyethoxy) moiety .
- Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR) . Molecular weight, molar mass distribution and polydispersity index are determined by Gel Permeation Chromatography (GPC). In vitro, hydrolytic degradation of the MEEP is carried at 37 °C in phosphate-buf-ered saline (PBS) with neutral, basic and acidic media .
Synthesis of 1,4-Bis(1,4,7,10-tetraoxaundecyl)benzene
- Scientific Field : Organic Chemistry
- Summary of Application : 1,4-Bis (1,4,7,10-tetraoxaundecyl)benzene is a compound that can be synthesized from similar compounds .
- Methods of Application : The specific methods of synthesis are not provided in the source .
- Results or Outcomes : The outcomes of this synthesis are not provided in the source .
特性
CAS番号 |
87794-64-7 |
|---|---|
製品名 |
7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine |
分子式 |
C18H41NO9Si |
分子量 |
443.6 g/mol |
IUPAC名 |
3-[tris[1-(1-methoxyethoxy)ethoxy]silyl]propan-1-amine |
InChI |
InChI=1S/C18H41NO9Si/c1-13(20-7)23-16(4)26-29(12-10-11-19,27-17(5)24-14(2)21-8)28-18(6)25-15(3)22-9/h13-18H,10-12,19H2,1-9H3 |
InChIキー |
KOULUECGLFZTAT-UHFFFAOYSA-N |
SMILES |
CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC |
正規SMILES |
CC(OC)OC(C)O[Si](CCCN)(OC(C)OC(C)OC)OC(C)OC(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-Chloro-3,5-difluoropyridine
851178-97-7
2-Ethenyl-4-methyl-1,3-thiazole
45534-10-9



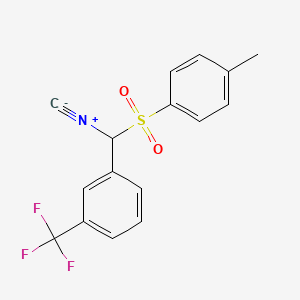
![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)
